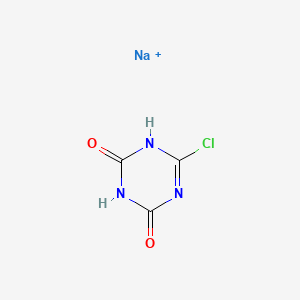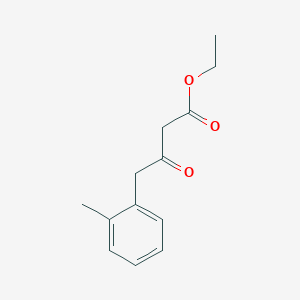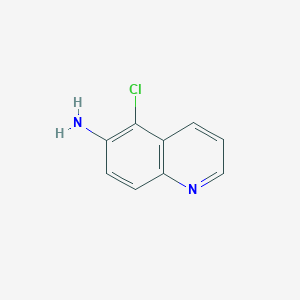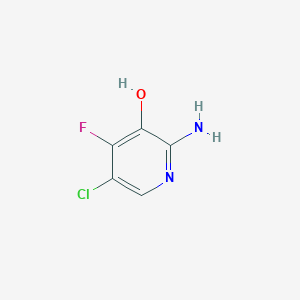
(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, also known as PTPM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs.
Wirkmechanismus
The mechanism of action of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 can therefore reduce inflammation and pain. NF-κB is a transcription factor that is involved in the regulation of genes that are involved in inflammation and cell proliferation. Downregulation of NF-κB signaling can therefore inhibit inflammation and cell proliferation.
Biochemical and Physiological Effects:
(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit anti-tumor effects in various cancer cell lines and animal models of cancer. (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yield. It has been extensively studied for its biological activities and has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor effects. However, there are also some limitations to using (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. One direction is to investigate the potential of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol as a therapeutic agent for the treatment of chronic pain and inflammation. Another direction is to investigate the potential of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol and to optimize its pharmacokinetic properties. In addition, the development of novel analogs of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol with improved biological activities and pharmacokinetic properties could be a promising direction for future research.
Eigenschaften
IUPAC Name |
[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-8(7-17)6-15-16(10)9-4-2-1-3-5-9/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCVZJGVLCKGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648631 | |
| Record name | [1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
CAS RN |
957205-65-1 | |
| Record name | [1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



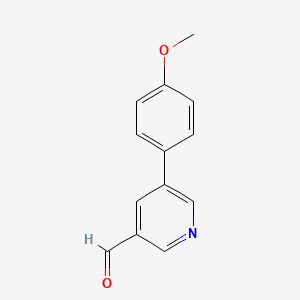
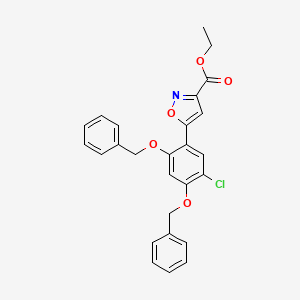
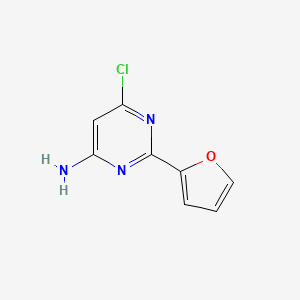

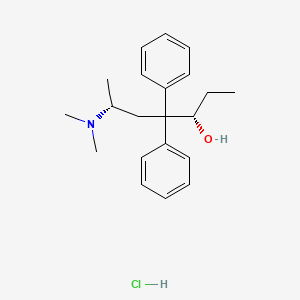
![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)

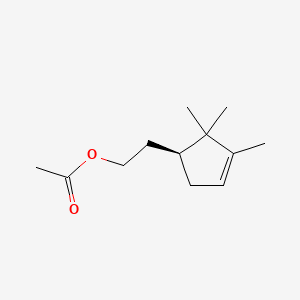

![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)
